molecular formula C14H9N3O4 B12838052 2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole

2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12838052
M. Wt: 283.24 g/mol
InChI Key: XTJYCDBRUXMYEP-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the nitro group and the benzo[d]imidazole ring further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving oxidation and cyclization . The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid . The final step involves the formation of the benzo[d]imidazole ring through cyclization reactions, often using o-phenylenediamine as a precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzo[d]imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.

    5-(Benzo[d][1,3]dioxol-5-yl)-2-aminobenzimidazole: This compound has a similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both the nitro group and the benzo[d]imidazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for various applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C14H9N3O4/c18-17(19)9-2-3-10-11(6-9)16-14(15-10)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2,(H,15,16)

InChI Key

XTJYCDBRUXMYEP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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